molecular formula C9H8O2 B11922005 4H-1-Benzopyran-6-ol CAS No. 102231-36-7

4H-1-Benzopyran-6-ol

Katalognummer: B11922005
CAS-Nummer: 102231-36-7
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: ZMYOHAXSEARNLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-6-ol, also known as chromen-6-ol, is a heterocyclic organic compound that consists of a benzene ring fused to a pyran ring with a hydroxyl group at the 6th position. This compound is part of the larger family of benzopyrans, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4H-1-Benzopyran-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound. Another method involves the use of triethanolamine as a catalyst in a one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact. The reaction conditions are carefully controlled to achieve the desired product with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydrobenzopyrans, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-6-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation . The compound’s anti-inflammatory effects are linked to its ability to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase .

Vergleich Mit ähnlichen Verbindungen

4H-1-Benzopyran-6-ol is similar to other benzopyran derivatives such as:

Compared to these compounds, this compound is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

102231-36-7

Molekularformel

C9H8O2

Molekulargewicht

148.16 g/mol

IUPAC-Name

4H-chromen-6-ol

InChI

InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1,3-6,10H,2H2

InChI-Schlüssel

ZMYOHAXSEARNLV-UHFFFAOYSA-N

Kanonische SMILES

C1C=COC2=C1C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.